Z-D-Phe-Val-OH
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Overview
Description
Z-D-Phe-Val-OH, also known as N-benzyloxycarbonyl-D-phenylalanyl-L-valine, is a dipeptide compound. It is composed of two amino acids: D-phenylalanine and L-valine, with a benzyloxycarbonyl (Z) protecting group attached to the amino group of D-phenylalanine. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe-Val-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a benzyloxycarbonyl (Z) group. This is achieved by reacting D-phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected D-phenylalanine is then coupled with L-valine. This is usually done using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the protecting group to yield this compound. This can be achieved using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-phenylalanine and L-valine are reacted with benzyloxycarbonyl chloride and coupling reagents in large reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe-Val-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed
Hydrolysis: D-phenylalanine and L-valine.
Oxidation: Phenylpyruvic acid.
Reduction: Free amine of D-phenylalanine.
Scientific Research Applications
Z-D-Phe-Val-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Development: It serves as a model compound for studying peptide-based drug delivery systems.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein folding.
Material Science: It is used in the development of peptide-based hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Z-D-Phe-Val-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The benzyloxycarbonyl group provides stability and protects the amino group from unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
Z-D-Phe-Phe-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-phenylalanine.
Z-D-Phe-Leu-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-leucine.
Z-D-Phe-Ile-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-isoleucine.
Uniqueness
Z-D-Phe-Val-OH is unique due to the presence of L-valine, which imparts specific structural and functional properties. The combination of D-phenylalanine and L-valine makes it a valuable compound for studying stereochemistry and peptide interactions.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQYZRHQCXCROF-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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